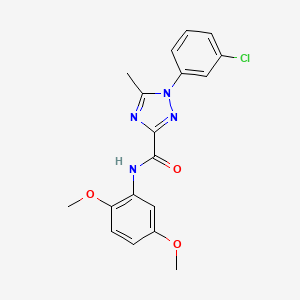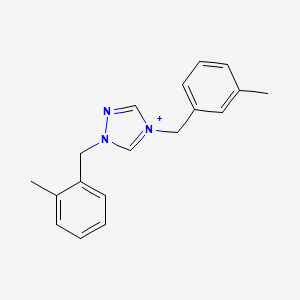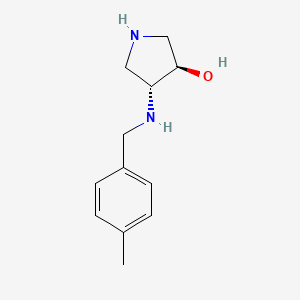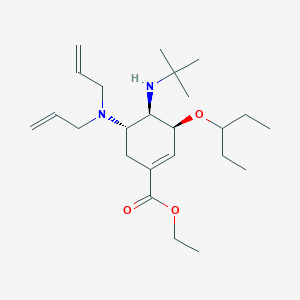
1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reaction conditions involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of chemical groups and biological activity. Similar compounds include other triazole derivatives and phenyl-substituted triazoles, which may share some properties but differ in their specific applications and effectiveness. The presence of the chlorophenyl and dimethoxyphenyl groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H17ClN4O3 |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-20-17(22-23(11)13-6-4-5-12(19)9-13)18(24)21-15-10-14(25-2)7-8-16(15)26-3/h4-10H,1-3H3,(H,21,24) |
Clave InChI |
JXTYAPOVKNNXSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)

![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13368343.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)




![3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368388.png)

![3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B13368402.png)
